4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
描述
属性
IUPAC Name |
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-24(2)18-10-8-16(9-11-18)20(25)21-13-17-12-19(23-14-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNVNDDURZCYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyrimidine core in the presence of a palladium catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the pyrimidine core.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amidation reaction between the amine group on the pyrimidine core and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium iodide in acetone, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Key Differences in Pharmacological Profiles
Target Selectivity
- EGFR Inhibitors (e.g., Compound 1) : The dichlorobenzamide and hydroxypropyl-pyrimidine substituents in Compound 1 confer selectivity for EGFR T790M mutants, with LCMS-confirmed purity and NMR-validated structure . The target compound’s 6-phenylpyrimidine group may lack the steric bulk required for mutant EGFR binding.
- HDAC6/8 Inhibitors (e.g., 3c) : Compound 3c’s hydroxamic acid and hydrazone groups enable chelation with zinc in HDAC active sites, a feature absent in the target compound .
Solubility and Bioavailability
- The dimethylamino group in the target compound and 3c enhances solubility compared to halogenated analogs (e.g., 2,6-dichloro in Compound 1 or 4-chloro in ’s compound) .
生物活性
4-(Dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutics. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound features a dimethylamino group and a phenylpyrimidine moiety, which are known to influence its biological properties. The structural formula can be represented as follows:
Research indicates that this compound may act through several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown potent inhibitory activity against class I histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression .
- Cell Cycle Arrest : The compound has been associated with G1 phase cell cycle arrest in cancer cell lines, indicating a potential role in tumor suppression .
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in various cancer cell lines, enhancing its therapeutic potential against malignancies .
Biological Activity Data
The following table summarizes the biological activities reported for 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide and related compounds:
Case Study 1: In Vitro Efficacy
In a study focusing on human myelodysplastic syndrome (MDS) SKM-1 cells, 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide demonstrated significant inhibitory effects on cell proliferation. The compound increased the levels of acetylated histones and induced apoptosis, suggesting its utility as a therapeutic agent for MDS .
Case Study 2: In Vivo Antitumor Activity
In vivo studies using xenograft mouse models revealed that oral administration of the compound led to substantial tumor size reduction compared to control groups. Notably, the compound exhibited better efficacy in immunocompetent mice than in those with compromised immune systems, highlighting its potential as an immunomodulatory agent .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that 4-(dimethylamino)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a favorable profile with low toxicity levels. The compound showed minimal metabolic differences across species tested, suggesting broad applicability in preclinical models . Furthermore, it displayed low inhibition on the hERG channel, indicating reduced risk for cardiac side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
